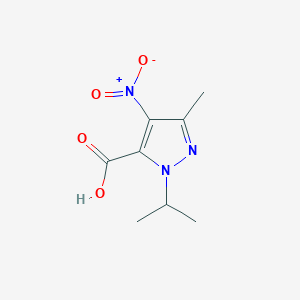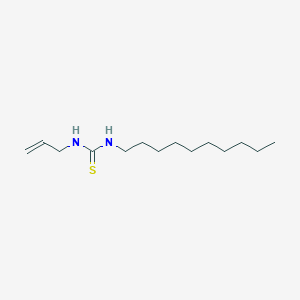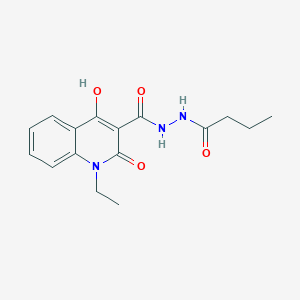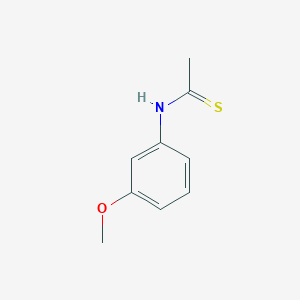
1-isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with the following chemical formula:
C8H11N3O4
. It belongs to the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry. Pyrazoles exhibit tautomerism, making them structurally interesting .Preparation Methods
Synthetic Routes: The synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid involves several steps. One common synthetic route is as follows:
Condensation: Start with the condensation of an appropriate aldehyde (e.g., isobutyraldehyde) with hydrazine hydrate to form the pyrazole ring.
Nitration: Nitrate the resulting pyrazole compound using nitric acid to introduce the nitro group.
Carboxylation: Finally, carboxylate the nitro-substituted pyrazole using carbon dioxide and a suitable base.
Industrial Production Methods: While industrial-scale production methods may vary, the above synthetic route provides a general framework for preparing this compound.
Chemical Reactions Analysis
1-isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid can undergo various reactions:
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen and a catalyst.
Substitution: Substitution reactions at the pyrazole ring, leading to derivatives with different substituents.
Acid-Base Reactions: Carboxylic acids can participate in acid-base reactions.
Major products formed from these reactions include amino-substituted pyrazoles and various derivatives.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its structural diversity.
Pesticide Development: Pyrazole derivatives are used in agrochemicals.
Photodynamic Therapy: Some pyrazole-based compounds exhibit photodynamic activity.
Mechanism of Action
The exact mechanism of action for 1-isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could compare this compound to related pyrazoles, highlighting its unique features.
Remember that this information is based on available data, and further studies may reveal additional insights
Properties
Molecular Formula |
C8H11N3O4 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
5-methyl-4-nitro-2-propan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O4/c1-4(2)10-7(8(12)13)6(11(14)15)5(3)9-10/h4H,1-3H3,(H,12,13) |
InChI Key |
YVBCNEUOWAZENK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-ethoxy-4-{(E)-[(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11996481.png)
![5-(4-methylphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11996497.png)
![4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11996509.png)



![4-bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B11996533.png)





![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11996565.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11996570.png)
